molecular formula C29H44N2O6S2 B12117251 1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine

1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine

Cat. No.: B12117251
M. Wt: 580.8 g/mol
InChI Key: PDOPEUQQCVQJMW-UHFFFAOYSA-N
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Description

1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine (commonly abbreviated as BTEBP) is a synthetic organic compound with a complex structure. Let’s break it down:

  • Structure: : BTEBP consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two bulky substituents attached to adjacent carbon atoms. These substituents are tert-butyl groups and ethoxybenzenesulfonyl groups.

  • Purpose: : BTEBP is primarily used as a reagent in organic synthesis and medicinal chemistry due to its unique properties.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for BTEBP, but one common method involves the following steps:

    Piperazine Derivatization: Start with commercially available piperazine. Protect one nitrogen atom with tert-butyl groups and the other with ethoxybenzenesulfonyl groups.

    Substitution Reactions: Introduce tert-butyl and ethoxybenzenesulfonyl groups using appropriate reagents (e.g., tert-butyl chloride and ethoxybenzenesulfonyl chloride).

    Purification: Purify the compound through recrystallization or column chromatography.

2.2 Industrial Production: BTEBP is not produced on an industrial scale due to its specialized applications

Chemical Reactions Analysis

BTEBP participates in various chemical reactions:

    Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of reactive groups (tert-butyl and ethoxybenzenesulfonyl). Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction: BTEBP can be oxidized or reduced selectively at specific functional groups.

    Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified tert-butyl or ethoxybenzenesulfonyl groups.

Scientific Research Applications

BTEBP finds applications in various fields:

    Medicinal Chemistry: Researchers explore BTEBP derivatives as potential drugs, especially for diseases involving inflammation or oxidative stress.

    Organic Synthesis: BTEBP serves as a versatile building block for creating complex molecules.

    Materials Science: Its unique structure contributes to the design of functional materials.

Mechanism of Action

The exact mechanism of BTEBP’s effects depends on its specific derivatives. some common features include:

    Targeting Enzymes: BTEBP derivatives often inhibit enzymes involved in inflammation or cell signaling pathways.

    Cellular Uptake: They enter cells and interact with intracellular targets.

Comparison with Similar Compounds

BTEBP stands out due to its combination of tert-butyl and ethoxybenzenesulfonyl groups. Similar compounds include other piperazine derivatives, but few possess this specific arrangement.

Properties

Molecular Formula

C29H44N2O6S2

Molecular Weight

580.8 g/mol

IUPAC Name

1,4-bis[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C29H44N2O6S2/c1-10-36-26-14-12-22(18-24(26)28(4,5)6)38(32,33)30-16-17-31(21(3)20-30)39(34,35)23-13-15-27(37-11-2)25(19-23)29(7,8)9/h12-15,18-19,21H,10-11,16-17,20H2,1-9H3

InChI Key

PDOPEUQQCVQJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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